2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-propylacetamide

Description

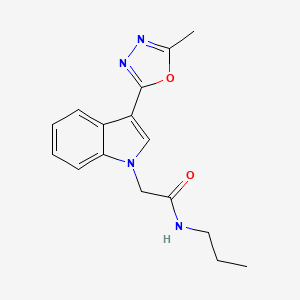

The compound 2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-propylacetamide (CAS: 955618-82-3) is a synthetic indole-oxadiazole hybrid with the molecular formula C₁₆H₁₈N₄O₂ and a molecular weight of 298.34 g/mol . Its structure comprises:

- An indole ring substituted at the 3-position with a 5-methyl-1,3,4-oxadiazole moiety.

- An N-propylacetamide group linked to the indole nitrogen.

Properties

IUPAC Name |

2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-propylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-3-8-17-15(21)10-20-9-13(16-19-18-11(2)22-16)12-6-4-5-7-14(12)20/h4-7,9H,3,8,10H2,1-2H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVRUQIKJRRWTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CN1C=C(C2=CC=CC=C21)C3=NN=C(O3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-propylacetamide is a novel derivative that combines the biological properties of indole and oxadiazole moieties. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 252.29 g/mol. The structure features an indole ring substituted with a 5-methyl-1,3,4-oxadiazole group and a propylacetamide side chain.

The primary mechanism of action for this compound appears to involve the inhibition of the NF-κB signaling pathway. This pathway is crucial in regulating immune response and inflammation. By inhibiting NF-κB activation, the compound can potentially reduce the transcription of pro-inflammatory cytokines, leading to antiproliferative effects in various cell lines .

Antimicrobial Activity

Recent studies have demonstrated that derivatives containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). The mechanism involves disrupting bacterial cell wall synthesis and influencing gene expression related to biofilm formation .

Cytotoxicity Studies

Cytotoxicity assays have indicated that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. For example, in vitro studies revealed that at specific concentrations (e.g., 100 µM), it effectively reduced viability in cancerous cells without significantly affecting normal fibroblast cells (L929) over similar exposure times .

| Compound | Cell Line | Concentration (µM) | Viability (%) after 24h | Viability (%) after 48h |

|---|---|---|---|---|

| This compound | A549 (lung cancer) | 100 | 68 | 70 |

| HepG2 (liver cancer) | 100 | 75 | 78 | |

| L929 (normal) | 100 | 92 | 90 |

Anti-inflammatory Effects

In addition to antimicrobial activity, this compound has shown potential anti-inflammatory effects by modulating cytokine production. It appears to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests a dual role in both antimicrobial and immunomodulatory activities.

Case Studies

A notable case study involved a series of synthesized oxadiazole derivatives tested for their biological activities. Among these, the compound demonstrated high efficacy against resistant bacterial strains while showing minimal cytotoxicity in normal human keratinocytes. This underscores its potential as a therapeutic agent in treating infections caused by antibiotic-resistant bacteria .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogous Compounds

Key Observations:

Thiol-containing analogs (e.g., compound 4 in ) exhibit distinct reactivity, such as disulfide bond formation, which is absent in the target compound .

Heterocyclic Modifications :

- Replacing the indole core with a benzaldehyde group () reduces molecular complexity and weight, likely altering target specificity .

- The 5-methyl group on the oxadiazole ring (target compound) may enhance metabolic stability compared to unsubstituted oxadiazoles .

Pharmacological and Functional Insights

Table 2: Inferred Pharmacological Profiles

Key Differences:

- Methyl substitution on the oxadiazole ring (target compound) may confer greater metabolic stability than benzaldehyde-based analogs () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.